molecular formula C7H10N2S B12527034 Benzenethiol,3,5-diamino-4-methyl- CAS No. 805182-11-0

Benzenethiol,3,5-diamino-4-methyl-

Cat. No.: B12527034
CAS No.: 805182-11-0
M. Wt: 154.24 g/mol
InChI Key: WIPISVZJKDWLCO-UHFFFAOYSA-N
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Description

Benzenethiol,3,5-diamino-4-methyl- is an organic compound with the molecular formula C7H10N2S It is a derivative of benzenethiol, characterized by the presence of two amino groups at the 3 and 5 positions and a methyl group at the 4 position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenethiol,3,5-diamino-4-methyl- typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-methylbenzenethiol followed by reduction to introduce the amino groups. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation for reduction .

Industrial Production Methods

Industrial production methods for Benzenethiol,3,5-diamino-4-methyl- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions are crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzenethiol,3,5-diamino-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, sulfoxides, and various substituted derivatives of Benzenethiol,3,5-diamino-4-methyl- .

Scientific Research Applications

Benzenethiol,3,5-diamino-4-methyl- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenethiol,3,5-diamino-4-methyl- involves its interaction with molecular targets through its amino and thiol groups. These functional groups can form covalent bonds with nucleophiles or electrophiles, leading to various biochemical effects. The pathways involved often include redox reactions and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

    Benzenethiol,4-methyl-: Lacks the amino groups, making it less reactive in certain chemical reactions.

    Benzenethiol,3,5-diamino-: Lacks the methyl group, which can influence its steric and electronic properties.

    Benzenethiol,3-amino-4-methyl-:

Uniqueness

The presence of both amino and thiol groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .

Properties

CAS No.

805182-11-0

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

3,5-diamino-4-methylbenzenethiol

InChI

InChI=1S/C7H10N2S/c1-4-6(8)2-5(10)3-7(4)9/h2-3,10H,8-9H2,1H3

InChI Key

WIPISVZJKDWLCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1N)S)N

Origin of Product

United States

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